molecular formula C21H20ClN3O3S B2630700 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 899758-72-6

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2630700
CAS No.: 899758-72-6
M. Wt: 429.92
InChI Key: LJHBGUFDAVRRGE-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Related Compounds

Research on chloroacetamide and related compounds, such as those incorporating the acetamide moiety with various substitutions, has primarily focused on their use as herbicides and their biological activity. Chloroacetamides, like alachlor and metolachlor, are known for their pre-emergent or early post-emergent herbicidal properties to control annual grasses and broad-leaved weeds in various crops. Their action mechanism involves inhibiting fatty acid synthesis in target plant species, affecting the plant's growth and development (Weisshaar & Böger, 1989).

Molecular Conformations and Hydrogen Bonding

Studies on derivatives of pyrazin and related frameworks have explored their molecular conformations and hydrogen bonding patterns. These studies are crucial in understanding the chemical and physical properties of these compounds, which can be relevant in the design of new drugs or materials. For example, different molecular conformations and hydrogen bonding in zero, one, and two dimensions have been observed in certain N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, affecting their crystal packing and potentially their reactivity (Narayana et al., 2016).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of compounds with a similar structural motif for biological activities, such as anti-inflammatory and analgesic effects, have been reported. These activities highlight the potential therapeutic applications of these molecules. For instance, certain N-(3-chloro-4-flurophenyl) derivatives have shown significant anti-inflammatory activity in preclinical models, suggesting potential applications in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial Properties

Another area of research has been the synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties. These studies are part of the ongoing search for new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi. Some compounds, such as certain (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-4-5-14(2)17(10-13)24-19(26)12-29-20-21(27)25(9-8-23-20)15-6-7-18(28-3)16(22)11-15/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHBGUFDAVRRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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